1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. The structure is substituted at the 1-position with a 3-(benzyloxy)phenyl group and at the 2-position with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
Properties
Molecular Formula |
C27H19N3O4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H19N3O4S/c1-16-28-29-27(35-16)30-23(18-10-7-11-19(14-18)33-15-17-8-3-2-4-9-17)22-24(31)20-12-5-6-13-21(20)34-25(22)26(30)32/h2-14,23H,15H2,1H3 |
InChI Key |
QPCIBWYZZWBRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the Benzyloxyphenyl Intermediate: This involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxy group.
Synthesis of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization.
Coupling of Intermediates: The final step involves coupling the benzyloxyphenyl intermediate with the thiadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is a versatile template for drug discovery.
Table 1: Structural and Functional Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
Impact of Substituent Variations
Position 1 Modifications :
- Benzyloxy vs. Alkoxy Groups : The target compound’s 3-(benzyloxy)phenyl group () increases steric bulk compared to smaller alkoxy groups (e.g., methoxy or ethoxy in ). This may enhance membrane permeability but reduce aqueous solubility .
- Fluorophenyl (AV-C) : The 2-fluorophenyl group in AV-C likely improves metabolic stability and target binding via electron-withdrawing effects, contributing to its antiviral activity .
Position 2 Heterocycles: Thiadiazole vs. The isopropyl-thiadiazole in AV-C () demonstrates that bulkier substituents here can modulate target engagement. Methyl vs. Acetyl Groups: The 5-methyl group in the target compound may offer better metabolic stability than the acetylated thiazole in , which could undergo hydrolysis .
Biological Activity Trends :
- AV-C’s antiviral efficacy highlights the importance of the thiadiazole ring and fluorophenyl group in interacting with the TRIF pathway . The absence of such groups in other analogs () suggests they may lack similar activity profiles.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Compounds with polar substituents (e.g., methoxy, ethoxy) exhibit higher aqueous solubility, as seen in ’s 4-ethoxy-3-methoxyphenyl derivative . The benzyloxy group in the target compound likely reduces solubility, necessitating formulation optimization.
- Synthetic Accessibility: describes rapid library synthesis of chromeno[2,3-c]pyrrole-diones using hydrazine hydrate, suggesting the target compound could be synthesized via analogous routes .
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